4-(4-methoxyphenoxy)benzenesulfonyl Chloride

Beschreibung

Chemical Identity and Classification

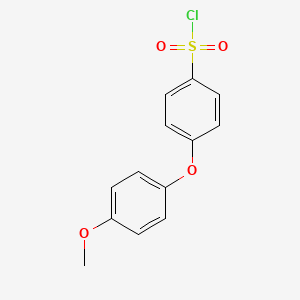

This compound is an organosulfur compound characterized by the molecular formula C₁₃H₁₁ClO₄S and a molecular weight of 298.74 grams per mole. The compound is registered under the Chemical Abstracts Service number 370065-09-1 and carries the MDL number MFCD01631864. This chemical entity belongs to the class of arylsulfonyl chlorides, which are distinguished by the presence of a sulfonyl chloride functional group directly attached to an aromatic ring system.

The structural architecture of this compound features a central benzene ring bearing a sulfonyl chloride group at one position and a 4-methoxyphenoxy substituent at the para position. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting its systematic structural organization. The molecule exhibits a monoisotopic mass of 298.006658 atomic mass units, as documented in chemical databases.

The compound demonstrates distinct physicochemical properties that define its behavior in various chemical environments. The presence of multiple functional groups, including the electron-withdrawing sulfonyl chloride moiety and the electron-donating methoxy group, creates a unique electronic distribution that influences its reactivity patterns. The molecular geometry incorporates both aromatic and aliphatic components, contributing to its versatility in organic synthesis applications.

Classification of this compound extends beyond simple structural considerations to encompass its functional characteristics. As a member of the sulfonyl chloride family, it exhibits typical electrophilic properties associated with this functional group, while the methoxyphenoxy substituent modulates these characteristics through electronic and steric effects. The compound falls under the broader category of synthetic organic intermediates, specifically designed for use in pharmaceutical and chemical manufacturing processes.

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of sulfonyl chloride chemistry, which has its roots in nineteenth-century organic chemistry research. While specific documentation of this particular compound's discovery is limited in the available literature, its synthesis represents an evolution of established methodologies for preparing substituted benzenesulfonyl chlorides.

The synthetic approach to this compound typically involves the reaction of 4-methoxyphenol with benzenesulfonyl chloride in the presence of appropriate bases, followed by subsequent chemical transformations to introduce the sulfonyl chloride functionality. This methodology builds upon decades of research into sulfonylation reactions and the development of efficient protocols for introducing sulfonyl groups into aromatic systems.

Historical development of related compounds in the sulfonyl chloride family has demonstrated the importance of systematic structural modifications in achieving desired chemical and biological properties. The incorporation of methoxyphenoxy substituents represents a strategic approach to modulating the electronic and steric characteristics of the parent benzenesulfonyl chloride structure. This design philosophy reflects the accumulated understanding of structure-activity relationships in organosulfur chemistry.

The temporal emergence of this compound coincides with advances in pharmaceutical chemistry and the recognition of sulfonyl-containing molecules as important scaffolds for drug development. The strategic incorporation of methoxy and phenoxy groups reflects contemporary approaches to molecular design, where specific functional groups are introduced to optimize biological activity, selectivity, and pharmacokinetic properties.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in contemporary organic synthesis due to its exceptional versatility as a chemical intermediate. The compound serves as a crucial building block in the synthesis of various pharmaceutical agents, where it facilitates the introduction of sulfonyl functionality into target molecules. This capability is particularly valuable in medicinal chemistry, where sulfonyl groups often contribute to enhanced biological activity and improved pharmacological profiles.

The compound demonstrates remarkable utility in nucleophilic substitution reactions, where the sulfonyl chloride group acts as an excellent leaving group, enabling the formation of sulfonamide derivatives through reaction with various amines. This reactivity pattern has made it an indispensable reagent in the preparation of sulfonamide-based pharmaceuticals, which constitute an important class of therapeutic agents with diverse biological activities.

In polymer chemistry applications, this compound functions as a coupling agent in the production of specialty polymers. The compound's ability to undergo controlled reactions with polymer backbones enables the introduction of specific functional groups that enhance material properties such as thermal stability, chemical resistance, and mechanical strength. These applications have proven particularly valuable in the development of advanced materials for industrial and technological applications.

The compound's significance extends to its role in analytical chemistry, where it serves as a derivatizing agent for improving the detection and quantification of various analytes in chromatographic analyses. The introduction of the bulky, chromophore-containing sulfonyl group enhances the sensitivity and selectivity of analytical methods, enabling more accurate determination of target compounds in complex matrices.

Research applications of this compound encompass its use in the development of diagnostic reagents, where its unique structural features contribute to the creation of selective binding agents and molecular probes. These applications leverage the compound's ability to undergo specific chemical transformations that can be tailored to recognize particular biological targets or chemical species.

Position in Sulfonyl Chloride Research

The research landscape surrounding sulfonyl chlorides has experienced significant expansion in recent decades, with this compound representing an important milestone in this field. The compound exemplifies the evolution of sulfonyl chloride chemistry from simple, unsubstituted derivatives to sophisticated, multi-functional molecules designed for specific applications.

Contemporary research in sulfonyl chloride chemistry has emphasized the development of compounds with enhanced selectivity and reduced environmental impact. The design of this compound reflects these priorities through its incorporation of functional groups that enable precise control over reactivity patterns and minimize the formation of unwanted byproducts.

The compound's position in current research is further strengthened by its utility in the synthesis of enzyme inhibitors, particularly those targeting serine proteases. This application area has gained considerable attention due to the therapeutic potential of selective enzyme inhibition in treating various diseases. The sulfonyl chloride functionality enables the formation of covalent bonds with target enzymes, resulting in irreversible inhibition that can be advantageous in certain therapeutic contexts.

Comparative studies with related sulfonyl chloride compounds have highlighted the unique advantages offered by the methoxyphenoxy substitution pattern. Research has demonstrated that this particular combination of functional groups provides an optimal balance of reactivity and stability, enabling efficient synthetic transformations while maintaining acceptable handling characteristics. These findings have positioned the compound as a preferred choice in various synthetic applications.

The integration of this compound into modern synthetic methodologies reflects broader trends in organic chemistry toward the use of functionalized, task-specific reagents. This approach enables chemists to achieve greater precision in synthetic transformations and reduces the need for extensive purification procedures, thereby improving overall synthetic efficiency.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁ClO₄S | |

| Molecular Weight | 298.74 g/mol | |

| CAS Number | 370065-09-1 | |

| MDL Number | MFCD01631864 | |

| Monoisotopic Mass | 298.006658 u | |

| ChemSpider ID | 2910971 |

Eigenschaften

IUPAC Name |

4-(4-methoxyphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIKIJUPJYLXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394932 | |

| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370065-09-1 | |

| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorosulfonation of Aromatic Precursors

A common approach to prepare benzenesulfonyl chlorides is the reaction of the corresponding aromatic compound with chlorosulfonic acid. For example, 4-chlorobenzenesulfonyl chloride is prepared by reacting chlorobenzene with chlorosulfonic acid under controlled temperature conditions, yielding 72-73% product. This method can be adapted for the preparation of 4-(4-methoxyphenoxy)benzenesulfonyl chloride by starting from 4-methoxyphenoxybenzene or related intermediates.

| Parameter | Condition |

|---|---|

| Reagents | Aromatic compound + chlorosulfonic acid |

| Temperature | Initially -5 °C, then room temperature |

| Solvent | Dichloromethane or neat chlorosulfonic acid |

| Reaction time | 1-2 hours |

| Work-up | Quenching in ice water, washing with Na2CO3, NaHCO3, water, brine |

| Yield | 60-73% (depending on substrate) |

Nucleophilic Substitution with 4-Methoxyphenol

The 4-methoxyphenoxy group is introduced by reacting the sulfonyl chloride intermediate with 4-methoxyphenol or its sodium salt. This reaction is typically performed in the presence of a base and sometimes a phase transfer catalyst to facilitate the substitution.

Example from patent literature:

- Step 1: Preparation of R-2-(4-methylbenzenesulfonate)propionate by reacting p-toluenesulfonyl chloride with methyl D-lactate in toluene with triethylamine.

- Step 2: Reaction of the above ester with sodium 4-methoxyphenoxide in the presence of tetra-n-butylammonium bromide (phase transfer catalyst) under reflux for 20 hours.

- Step 3: Hydrolysis and acidification followed by neutralization with sodium hydroxide to obtain the sodium salt of 4-(4-methoxyphenoxy)benzenesulfonyl derivative.

Reaction conditions summary:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | p-Toluenesulfonyl chloride + methyl D-lactate + triethylamine in toluene, 12 h | Formation of sulfonate ester |

| 2 | Sodium 4-methoxyphenoxide + phase transfer catalyst, reflux 20 h | Nucleophilic substitution |

| 3 | Hydrolysis with NaOH, acidification to pH 1.5-2.5, extraction, recrystallization | Purification and salt formation |

Yield reported for the sodium salt intermediate is approximately 58.9% with high enantiomeric excess (ee 97.5%).

Direct Esterification and Substitution

Another approach involves direct esterification of benzenesulfonyl chloride with methanol or sodium methoxide to form methyl benzenesulfonate, followed by substitution with 4-methoxyphenol derivatives. This method is simpler and suitable for industrial scale due to fewer steps and high yield (~99%).

Use of Chlorosulfonic Acid and Phenetole

For related compounds such as 4-ethoxy-benzenesulfonyl chloride, chlorosulfonic acid reacts with phenetole (ethyl phenyl ether) in dichloromethane at low temperature (-5 °C to room temperature) to give the sulfonyl chloride in 53-60% yield. This method can be adapted for this compound by substituting phenetole with 4-methoxyphenol derivatives.

- The use of phase transfer catalysts such as tetra-n-butylammonium bromide improves nucleophilic substitution efficiency.

- Reaction temperature control is critical to avoid side reactions and decomposition of sulfonyl chloride intermediates.

- Hydrolysis and acidification steps require careful pH control (1.5-2.5) to optimize product isolation and purity.

- Industrial methods favor simpler esterification routes with sodium methoxide due to scalability and high yield.

- The purity and yield of this compound can be enhanced by recrystallization from ethanol-water mixtures.

The preparation of this compound involves well-established sulfonyl chloride chemistry combined with nucleophilic aromatic substitution of 4-methoxyphenol derivatives. Multiple synthetic routes exist, with the choice depending on scale, desired purity, and available starting materials. Industrially, esterification with sodium methoxide followed by substitution is preferred for its simplicity and high yield, while laboratory syntheses may employ chlorosulfonation and phase transfer catalysis for more specialized applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used to hydrolyze the sulfonyl chloride group.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

4-(4-Methoxyphenoxy)benzenesulfonyl chloride serves as a crucial intermediate in the synthesis of diverse pharmaceutical agents. Its ability to participate in various chemical reactions allows for the development of new medications targeting a range of diseases.

Case Study: Nonsteroidal Progesterone Receptor Antagonists

Research has demonstrated that derivatives of benzenesulfonamide, which include this compound, can act as nonsteroidal progesterone receptor antagonists. These compounds have shown promise in treating conditions such as uterine leiomyoma and endometriosis, highlighting their therapeutic potential in reproductive health .

Development of Agrochemicals

In the agrochemical sector, this compound is utilized to formulate effective pesticides and herbicides. The incorporation of this compound enhances the efficacy and specificity of these agrochemicals, contributing to improved crop yields.

Example: Herbicide Formulation

Research indicates that sulfonyl chlorides can be modified to develop herbicides that selectively inhibit specific enzymes in target plants while being safe for crops. This selectivity is critical for sustainable agricultural practices.

Polymer Chemistry

The compound is also employed in producing specialty polymers. Its unique chemical structure allows for the introduction of specific functional groups that enhance the performance characteristics of polymers used in various applications, including coatings and adhesives.

Application: Specialty Coatings

Polymers synthesized using this compound exhibit improved adhesion and durability, making them suitable for high-performance coatings used in automotive and industrial applications.

Research in Organic Chemistry

As a reagent in organic synthesis, this compound facilitates complex reactions essential for advancing chemical research. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Research Insight: Reaction Mechanisms

Studies have shown that this compound can participate in nucleophilic substitution reactions, leading to the formation of various sulfonamide derivatives. These derivatives are valuable in medicinal chemistry for developing new therapeutic agents.

Diagnostic Reagents

The compound is also instrumental in preparing diagnostic reagents used in medical and environmental testing. Its ability to form stable complexes with biological molecules makes it suitable for developing assays and tests.

Example: Immunoassays

In immunoassays, this compound can be used to label antibodies or antigens, enhancing the sensitivity and specificity of detection methods employed in clinical diagnostics.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for developing new medications |

| Agrochemical Development | Formulation of selective pesticides and herbicides |

| Polymer Chemistry | Production of specialty polymers with enhanced properties |

| Organic Chemistry Research | Reagent facilitating complex organic reactions |

| Diagnostic Reagents | Preparation of assays for medical and environmental testing |

Wirkmechanismus

The mechanism of action of 4-(4-methoxyphenoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The methoxyphenoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Drug Design: The methoxyphenoxy group enhances target specificity in enzyme inhibitors (e.g., Mcl-1 inhibitors in ) .

- Material Science : Biphenyl sulfonyl chlorides are used in surface functionalization due to their thermal stability .

- Synthetic Challenges : Steric hindrance in benzyloxy derivatives necessitates optimized coupling protocols .

Biologische Aktivität

4-(4-Methoxyphenoxy)benzenesulfonyl chloride (CAS No. 370065-09-1) is a sulfonyl chloride compound with significant applications in organic synthesis and pharmaceutical development. This article explores its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects.

- Molecular Formula : C13H11ClO4S

- Molecular Weight : 284.74 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its derivatives, which exhibit various pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those related to this compound. In a comparative analysis, several compounds demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| 8b | 5 |

| 6b | 10 |

| Sulfisoxazole | 15 |

| Gentamicin | 1 |

These results suggest that derivatives of this compound may serve as effective antibacterial agents, potentially offering new therapeutic options for treating infections .

Cytotoxicity and Apoptosis

The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines. Studies indicate that certain derivatives induce apoptosis in cancer cells through the activation of specific pathways.

- Cell Lines Tested : HeLa, MCF-7, and A549.

- Mechanism : Induction of apoptosis via mitochondrial pathways and caspase activation.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of benzenesulfonamide derivatives for their potential as nonsteroidal progesterone receptor antagonists. Among these, a derivative of this compound exhibited notable binding affinity for the progesterone receptor, suggesting its potential role in treating conditions like endometriosis and breast cancer .

Evaluation of Antifibrinolytic Properties

Research has also explored the antifibrinolytic properties of compounds related to sulfonamides. A specific derivative demonstrated significant efficacy in reducing bleeding time in vivo, outperforming standard treatments at lower doses . This highlights the therapeutic versatility of sulfonamide-based compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Cytotoxicity : Induction of reactive oxygen species (ROS) leading to cell death.

- Receptor Modulation : Binding to progesterone receptors influencing hormonal pathways.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-methoxyphenoxy)benzenesulfonyl chloride in laboratory settings?

The synthesis typically involves sulfonation of 4-(4-methoxyphenoxy)benzene derivatives using chlorosulfonic acid under controlled anhydrous conditions. Key steps include:

- Precursor Preparation : Start with 4-(4-methoxyphenoxy)biphenyl or analogous intermediates.

- Sulfonation : React with chlorosulfonic acid at 0–5°C to introduce the sulfonyl chloride group.

- Purification : Isolate the product via recrystallization or column chromatography using solvents like dichloromethane/hexane mixtures .

- Critical Parameters : Maintain low temperatures to avoid hydrolysis and ensure reagent purity (>95%) to minimize side reactions .

Q. Which functional groups in this compound dictate its reactivity?

The compound’s reactivity arises from three key groups:

- Sulfonyl Chloride (-SO₂Cl) : Highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters.

- Methoxy (-OCH₃) : Electron-donating group that activates the aromatic ring for electrophilic substitutions.

- Aromatic Ether : Stabilizes intermediates in coupling reactions. These groups collectively facilitate applications in drug conjugation and polymer synthesis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.8 ppm) and methoxy group (δ ~3.8 ppm).

- FT-IR : Identify sulfonyl chloride (asymmetric SO₂ stretch at ~1370 cm⁻¹, symmetric at ~1170 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (m/z 298.74 for [M]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and bond angles for structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for coupling this compound with biomolecules?

- Solvent Choice : Use anhydrous DMF or THF to enhance solubility while minimizing hydrolysis.

- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation with amines.

- pH Control : Maintain pH 7–9 using buffers (e.g., phosphate) to balance reactivity and biomolecule stability.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC-MS .

Q. How should contradictory data on reaction yields be resolved in sulfonamide synthesis using this compound?

- Variable Analysis : Compare reaction parameters (temperature, solvent polarity, reagent ratios) across studies.

- Side Product Identification : Use LC-MS to detect hydrolyzed by-products (e.g., sulfonic acids).

- Reagent Purity : Verify starting material quality via NMR; impurities in chlorosulfonic acid often reduce yields.

- Reproducibility : Standardize protocols (e.g., inert atmosphere, moisture-free glassware) .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage?

Q. How is this compound applied in designing enzyme inhibitors or PROTACs (Proteolysis-Targeting Chimeras)?

- Pharmacophore Integration : The sulfonamide moiety binds catalytic sites (e.g., carbonic anhydrase).

- Linker Design : Use the aromatic ether as a rigid spacer to connect targeting and E3 ligase ligands.

- In Silico Docking : Model interactions using software like AutoDock to predict binding affinities before synthesis .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- NIST Data : Reference thermodynamic properties (e.g., ΔG‡ for sulfonation) to validate models .

Methodological Considerations

Q. How are side reactions (e.g., disulfide formation) minimized during thiol-mediated bioconjugation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.